PF-06767832

Catalog No.
S539209
CAS No.
1859081-58-5
M.F
C22H23N3O3S
M. Wt
409.504
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PF-06767832

CAS Number

1859081-58-5

Product Name

PF-06767832

IUPAC Name

N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide

Molecular Formula

C22H23N3O3S

Molecular Weight

409.504

InChI

InChI=1S/C22H23N3O3S/c1-14-10-23-19(22(27)25-18-6-7-28-11-21(18)26)9-17(14)8-15-2-4-16(5-3-15)20-12-29-13-24-20/h2-5,9-10,12-13,18,21,26H,6-8,11H2,1H3,(H,25,27)/t18-,21-/m0/s1

InChI Key

VVZZHFMLRHJXTO-RXVVDRJESA-N

SMILES

CC1=CN=C(C=C1CC2=CC=C(C=C2)C3=CSC=N3)C(=O)NC4CCOCC4O

Solubility

Soluble in DMSO, not in water

Synonyms

PF-06767832; PF 06767832; PF06767832; PF-6767832; PF 6767832; PF6767832

Description

The exact mass of the compound N-((3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl)-5-methyl-4-(4-(thiazol-4-yl)benzyl)picolinamide is 409.146 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Positive Allosteric Modulators (PAMs): PAMs are a class of drugs that bind to specific sites on a receptor protein and increase the receptor's response to its natural ligand. In the case of PF-06767832, the natural ligand is acetylcholine (ACh), a neurotransmitter crucial for memory, learning, and other cognitive functions .

PF-06767832 is a synthetic organic compound identified as a positive allosteric modulator selective for the M1 muscarinic acetylcholine receptor. Its chemical structure is characterized by the IUPAC name N-[(3R,4S)-3-hydroxyoxan-4-yl]-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide. This compound has been developed with the aim of providing therapeutic benefits in conditions associated with M1 receptor dysfunction, such as Alzheimer's disease and schizophrenia .

PF-06767832 functions primarily through its interaction with the M1 muscarinic acetylcholine receptor, enhancing the receptor's response to its endogenous ligand, acetylcholine. The compound exhibits high positive cooperativity with acetylcholine, meaning that its binding increases the likelihood of acetylcholine binding to the receptor, thereby amplifying the receptor's signaling effects. This mechanism is crucial for its potential therapeutic applications .

The biological activity of PF-06767832 has been extensively studied. It has demonstrated significant efficacy in mobilizing intracellular calcium levels in various cell-based assays, indicating its role in activating M1 muscarinic receptors. The compound has shown promising results in preclinical models related to cognitive enhancement and memory improvement, making it a candidate for treating cognitive deficits associated with neurodegenerative diseases .

The synthesis of PF-06767832 involves multiple steps that optimize its pharmacological properties. The initial design was based on truncating a quinolizinone core and modifying the pyridine ring to achieve optimal geometry and intramolecular hydrogen bonding. Subsequent optimization efforts were aimed at enhancing selectivity for the M1 receptor while minimizing off-target effects and side effects associated with higher doses .

PF-06767832 is primarily being investigated for its potential applications in treating Alzheimer's disease and other cognitive disorders linked to M1 receptor dysfunction. The modulation of M1 receptors could lead to improved cognitive function and memory in patients suffering from these conditions. Additionally, it may have implications for treating schizophrenia by modulating neurotransmitter systems involved in psychosis .

Studies on PF-06767832 have highlighted its interaction profile with various muscarinic receptors. It shows high selectivity for the M1 receptor over other subtypes, which is critical for minimizing side effects associated with broader muscarinic activation. Its interactions have been characterized by both positive cooperativity with acetylcholine and negative cooperativity with certain antagonists, indicating a complex interaction landscape that could be exploited for therapeutic purposes .

Several compounds share structural or functional similarities with PF-06767832, particularly within the class of positive allosteric modulators targeting muscarinic receptors. Here are some notable compounds:

Compound NameSelectivityNotable Features
PF-06764427M1Exhibits robust allosteric activity
MK-7622M1Strong intrinsic agonist activity
VU6004256M1High positive cooperativity with acetylcholine
VU0255035M1Negative cooperativity with antagonists

PF-06767832 is unique due to its specific design aimed at maximizing selectivity for the M1 receptor while minimizing intrinsic agonist activity compared to some of its counterparts like MK-7622, which has demonstrated significant agonist properties . This selectivity is crucial for developing therapies that target cognitive enhancement without inducing unwanted side effects typically associated with broader muscarinic receptor activation.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Exact Mass

409.146

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PF-06767832

Dates

Modify: 2024-04-14
1: Davoren JE, Lee CW, Garnsey M, Brodney MA, Cordes J, Dlugolenski K, Edgerton JR, Harris AR, Helal CJ, Jenkinson S, Kauffman GW, Kenakin TP, Lazzaro JT, Lotarski SM, Mao Y, Nason DM, Northcott C, Nottebaum L, O'Neil SV, Pettersen B, Popiolek M, Reinhart V, Salomon-Ferrer R, Steyn SJ, Webb D, Zhang L, Grimwood S. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)ben zyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. J Med Chem. 2016 Jul 1. [Epub ahead of print] PubMed PMID: 27275946.

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